Rimegepant is a small molecule that acts as an antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is primarily used for the acute treatment of migraine attacks. The compound is chemically described as (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylate hemisulfate sesquihydrate. Its empirical formula is C28H28F2N6O3·0.5 H2SO4·1.5 H2O, with a molecular weight of 610.63 g/mol for the sulfate form and 534.56 g/mol for the free base .
Rimegepant functions by selectively binding to the CGRP receptor, inhibiting its action. This receptor is involved in vasodilation and pain signaling, particularly in the context of migraine pathophysiology. The inhibition of CGRP action reduces migraine symptoms by blocking vasodilation and associated pain pathways .
The drug is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and to a lesser extent CYP2C9. Approximately 77% of the administered dose is excreted unchanged, indicating minimal metabolic transformation .
Rimegepant exhibits high affinity for the CGRP receptor and has been shown to significantly reduce migraine frequency and severity in clinical trials. Its pharmacokinetics reveal an oral bioavailability of approximately 64%, with peak plasma concentrations occurring around 1.5 hours post-administration . The elimination half-life is approximately 11 hours, allowing for effective dosing regimens in acute migraine management .
The synthesis of rimegepant involves multiple steps that include the formation of its core structure through cyclization and functionalization reactions. Key steps often include:
The detailed synthetic pathway remains proprietary but generally follows established organic synthesis techniques common in pharmaceutical chemistry .
Rimegepant is primarily indicated for the acute treatment of migraine attacks in adults. It provides a non-opioid alternative for patients seeking relief from migraine symptoms without the side effects associated with traditional analgesics or triptans . Additionally, ongoing research may explore its potential in preventive migraine therapy.
Rimegepant has been studied for potential drug-drug interactions, particularly with medications that inhibit or induce CYP3A4. Strong inhibitors of this enzyme can significantly increase rimegepant exposure, leading to recommendations against co-administration with such drugs (e.g., clarithromycin, itraconazole) due to increased risk of adverse effects . Rimegepant does not appear to have clinically significant interactions with other common medications metabolized by different pathways.
Rimegepant belongs to a class of drugs known as CGRP antagonists. Other notable compounds in this category include:
Rimegepant's unique profile lies in its rapid onset of action and favorable safety profile compared to earlier treatments like telcagepant, which was withdrawn due to liver toxicity concerns. Its oral administration route also distinguishes it from many monoclonal antibodies that require injections .